1'-butyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid
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Overview
Description
1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid is a heterocyclic compound that belongs to the class of bipyrazoles This compound is characterized by its unique structure, which includes two pyrazole rings connected by a single bond, with additional butyl and dimethyl substituents
Preparation Methods
The synthesis of 1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions:
Coupling of pyrazole rings: The two pyrazole rings are then coupled using a suitable coupling agent, such as a palladium catalyst.
Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or dimethyl groups are replaced by other substituents using appropriate nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid can be compared with other similar compounds, such as:
1,3-dimethyl-1H-pyrazole-5-carboxylic acid: This compound lacks the butyl substituent, which may affect its chemical reactivity and biological activity.
1-butyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has only one methyl group, which may influence its properties compared to the dimethyl derivative.
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: This compound has a different substitution pattern, which may result in different chemical and biological properties.
The uniqueness of 1’-butyl-3’,5’-dimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid lies in its specific substitution pattern and the presence of both butyl and dimethyl groups, which contribute to its distinct chemical and biological properties.
Biological Activity
1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid (CAS No. 890624-27-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure
The molecular formula of this compound is C13H18N4O2 with a molecular weight of 262.31 g/mol. The presence of the carboxylic acid group is significant for its biological activity as it can participate in various biochemical interactions.
Antimicrobial Activity
Research indicates that compounds with bipyrazole structures exhibit notable antimicrobial properties. A study evaluating various bipyrazole derivatives showed that certain modifications enhance their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups in the structure was linked to increased antibacterial potency .
Table 1: Antimicrobial Activity of Bipyrazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | E. coli | 32 µg/mL |
2 | S. aureus | 16 µg/mL |
3 | Bacillus subtilis | 64 µg/mL |
Antifungal Activity
The antifungal activity of bipyrazole derivatives has also been documented. Compounds similar to this compound were tested against Candida albicans and exhibited varying degrees of efficacy, with some derivatives showing MIC values as low as 12.5 µg/mL .
Table 2: Antifungal Activity Against Candida albicans
Compound | MIC (µg/mL) |
---|---|
A | 12.5 |
B | 25 |
C | 50 |
Anticancer Properties
Recent studies have started to explore the anticancer potential of bipyrazole derivatives. Preliminary investigations indicate that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative similar to the target compound was shown to significantly reduce the viability of cancer cell lines in vitro .
Case Study: Anticancer Activity
A study involving the treatment of human breast cancer cells with a bipyrazole derivative demonstrated a dose-dependent reduction in cell viability. The compound induced apoptosis at concentrations above 50 µM after 48 hours of treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The carboxylic acid group may facilitate binding to enzyme active sites.
- Membrane Disruption : Hydrophobic regions in the molecule can disrupt microbial membranes.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription processes.
Properties
IUPAC Name |
3-(1-butyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-4-5-6-17-9(3)12(8(2)16-17)10-7-11(13(18)19)15-14-10/h7H,4-6H2,1-3H3,(H,14,15)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUAMELCXIVJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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